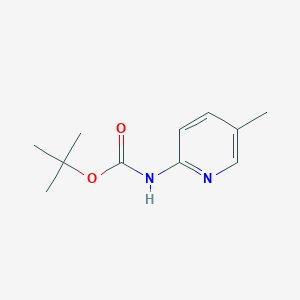

Tert-butyl 5-methylpyridin-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 5-methylpyridin-2-ylcarbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protective group at the pyridine ring’s 2-position and a methyl substituent at the 5-position. The Boc group is widely used in organic synthesis to protect amines, and the methyl substituent enhances steric and electronic effects on the pyridine ring, influencing reactivity and stability. This compound is likely employed in pharmaceutical intermediates or as a building block in medicinal chemistry research.

Biological Activity

Tert-butyl 5-methylpyridin-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 5-position with a tert-butyl carbamate group. The molecular formula is C11H15N2O2, with a molecular weight of approximately 209.25 g/mol. The presence of the pyridine ring is significant as it is commonly associated with various biological activities, including antimicrobial and anticancer effects.

The specific mechanism of action for this compound is not fully elucidated in current literature. However, similar compounds have been shown to interact with biological targets such as enzymes and receptors. The carbamate functional group may facilitate interactions through hydrogen bonding or nucleophilic attacks on active sites in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been reported to exhibit antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a study reported that pyridine-based carbamates showed significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has indicated that certain pyridine derivatives possess anticancer activity. A case study involving related compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells. The selectivity is crucial for developing effective cancer therapies with minimal side effects .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | |

| Pyridine derivative A | Anticancer | 10 | |

| Pyridine derivative B | Antimicrobial | 15 | |

| Pyridine derivative C | Anticancer | 5 |

Case Studies

- Antimalarial Activity : A study evaluated the efficacy of similar pyridine derivatives against Plasmodium falciparum, demonstrating that compounds could inhibit parasite growth effectively while showing low toxicity to human lymphocytes. This suggests potential for developing antimalarial drugs based on the pyridine scaffold .

- Cytotoxicity Profiling : In a cytotoxicity assay against various cancer cell lines, related compounds exhibited an EC50 range from 1 to 100 µM, indicating their potential as therapeutic agents in oncology .

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 5-methylpyridin-2-ylcarbamate is utilized as an intermediate for constructing various heterocyclic compounds. Its ability to undergo diverse chemical reactions makes it a valuable building block for synthesizing more complex molecules.

Biology

This compound is also significant in biological research. It serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its structural characteristics allow it to interact selectively with biological targets, facilitating studies on enzyme mechanisms and cellular pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research indicates that it may have activity against specific diseases by targeting particular enzymes or receptors involved in disease progression.

- Case Study : A study examined the compound's efficacy against multidrug-resistant bacterial strains, revealing potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.

Industry

The compound finds applications in industrial processes, particularly in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity allows it to be incorporated into various formulations, enhancing product performance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 5-methylpyridin-2-ylcarbamate, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The compound can be synthesized via carbamate protection of the pyridine nitrogen. A typical procedure involves reacting 5-methylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM. Temperature control (0–25°C) and stoichiometric ratios (1:1.1 amine:Boc₂O) are critical to avoid overprotection or decomposition . For optimization, monitor reaction progress via TLC or LC-MS. Post-reaction purification by column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>75%) .

Q. What safety protocols should be followed when handling This compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s stability under ambient conditions is generally high, but it should be stored in a cool, dry environment away from strong acids/bases to prevent Boc-group cleavage. In case of spills, collect using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can the purity and structural integrity of This compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC/LC-MS : Confirm molecular ion peak ([M+H]⁺ expected at ~237.3 m/z) and absence of unreacted starting materials.

- ¹H NMR : Key signals include tert-butyl protons (1.3 ppm, singlet), pyridine aromatic protons (6.8–8.2 ppm), and carbamate NH (broad peak at ~5–6 ppm if not exchanged) .

- FT-IR : Look for carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of This compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing carbamate group activates the pyridine ring at specific positions. For example, the 5-methyl group directs electrophilic substitution to the 3-position due to steric and electronic effects. Computational studies (DFT) can model charge distribution and predict regioselectivity. Experimental validation via competitive reactions with model electrophiles (e.g., iodomethane) under controlled conditions is recommended .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA/DCM, 20–50% cleavage in 1–4 hours) but stable in mild bases (pH < 10). To assess stability:

- Acidic Hydrolysis : Monitor by ¹H NMR for tert-butyl peak disappearance.

- Basic Conditions : Use aqueous NaOH (0.1–1 M) and track decomposition via LC-MS.

- Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (>150°C) .

Q. What strategies resolve contradictions in reported spectroscopic data for This compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, impurities, or tautomerism. To address this:

- Standardize solvent systems (e.g., CDCl₃ for NMR).

- Compare with synthesized reference standards.

- Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can This compound be functionalized for use in medicinal chemistry or catalysis?

- Methodological Answer :

- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 3-position using Pd catalysts.

- Reductive Amination : Convert carbonyl groups (if present) to amines for further derivatization.

- Boc Deprotection : Remove the tert-butyl group under acidic conditions to generate free amines for peptide coupling .

Comparison with Similar Compounds

The following analysis compares tert-butyl 5-methylpyridin-2-ylcarbamate with structurally related pyridine carbamates, focusing on substituent effects, physicochemical properties, stability, and applications. Data are synthesized from Safety Data Sheets (SDS) and pyridine derivative catalogs (–11).

Table 1: Key Structural and Molecular Comparisons

Key Comparative Insights

Substituent Effects on Reactivity and Stability :

- Methyl vs. Halogens (F, Br, Cl) : Methyl groups (e.g., in the target compound) confer steric bulk but minimal electronic effects, leading to moderate stability. In contrast, halogens (e.g., Br in ) increase reactivity for cross-coupling reactions but may reduce stability under oxidizing conditions .

- Methoxy vs. Hydroxy Groups : Methoxy derivatives () exhibit improved solubility in polar solvents compared to hydroxy-substituted analogs (), which may form hydrogen bonds but risk decomposition under acidic conditions .

Toxicity and Handling :

- The target compound’s methyl group likely reduces acute toxicity compared to halogenated analogs. For example, the fluoro- and hydroxy-substituted pyrimidine derivative () requires stringent respiratory protection due to acute inhalation hazards .

- Brominated derivatives () pose risks of skin/eye irritation and require specialized handling, whereas methoxy-substituted compounds () are generally safer .

Synthetic Utility :

- Boc Protection : All compounds utilize the Boc group for amine protection, but substituent choice dictates downstream applications. For instance, brominated derivatives () are pivotal in Suzuki-Miyaura couplings, while methoxy groups () are preferred in solubility-driven syntheses .

- Methyl Group Utility : The methyl substituent in the target compound may enhance metabolic stability in drug candidates, a feature less prominent in halogenated analogs .

Physical Properties :

- Molecular weights correlate with substituent complexity. The target compound (~208 g/mol) is lighter than halogenated analogs (e.g., 287 g/mol for brominated derivative), influencing purification and chromatographic behavior .

Properties

IUPAC Name |

tert-butyl N-(5-methylpyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-9(12-7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGRLGXFSNTKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.